molecular formula C21H18O11 B600227 (2S,3S,4S,5R,6S)-6-((5,7-Dihydroxy-4-oxo-2-phenyl-4H-chromen-6-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid CAS No. 35990-03-5

(2S,3S,4S,5R,6S)-6-((5,7-Dihydroxy-4-oxo-2-phenyl-4H-chromen-6-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid

Cat. No.: B600227
CAS No.: 35990-03-5
M. Wt: 446.36
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(2S,3S,4S,5R,6S)-6-((5,7-Dihydroxy-4-oxo-2-phenyl-4H-chromen-6-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid” is a complex organic molecule that features a chromen-4-one moiety linked to a trihydroxytetrahydropyran carboxylic acid. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the chromen-4-one core. This can be achieved through the condensation of a phenyl-substituted benzaldehyde with a suitable diketone under acidic or basic conditions. The resulting intermediate is then subjected to hydroxylation reactions to introduce the dihydroxy groups at the 5 and 7 positions.

The trihydroxytetrahydropyran carboxylic acid moiety can be synthesized through the protection of hydroxyl groups followed by glycosylation reactions. The final step involves the coupling of the chromen-4-one core with the trihydroxytetrahydropyran carboxylic acid under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group in the chromen-4-one moiety can be reduced to form hydroxy derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Halogenating agents or nucleophiles like amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme activities or metabolic pathways.

    Medicine: Potential therapeutic applications due to its biological activities, such as anti-inflammatory or antioxidant properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects can involve interactions with specific molecular targets, such as enzymes or receptors. The chromen-4-one moiety may interact with proteins through hydrogen bonding or hydrophobic interactions, while the trihydroxytetrahydropyran carboxylic acid moiety can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with a similar chromen-4-one structure but different substitution pattern.

    Kaempferol: Another flavonoid with a similar core structure but different hydroxylation pattern.

Uniqueness

The unique combination of the chromen-4-one moiety with the trihydroxytetrahydropyran carboxylic acid in this compound may confer distinct biological activities and properties compared to other similar compounds.

Properties

CAS No.

35990-03-5

Molecular Formula

C21H18O11

Molecular Weight

446.36

IUPAC Name

(2S,3S,4S,5R,6S)-6-(5,7-dihydroxy-4-oxo-2-phenylchromen-6-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H18O11/c22-9-6-11(8-4-2-1-3-5-8)30-12-7-10(23)18(14(24)13(9)12)31-21-17(27)15(25)16(26)19(32-21)20(28)29/h1-7,15-17,19,21,23-27H,(H,28,29)/t15-,16-,17+,19-,21+/m0/s1

SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O

Synonyms

Baicalein 6-O-glucuronide;  5,​7-​Dihydroxy-​4-​oxo-​2-​phenyl-​4H-​1-​benzopyran-​6-​yl β-​D-​Glucopyranosiduronic acid

Origin of Product

United States

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